4-[2-(1-Adamantyl)acetyl]piperazin-2-one

Medicinal chemistry Fragment-based drug discovery Ligand efficiency

4-[2-(1-Adamantyl)acetyl]piperazin-2-one is a synthetic small-molecule acylpiperazinone (MF: C₁₆H₂₄N₂O₂, MW: 276.37 g·mol⁻¹) bearing a 1-adamantylacetyl moiety at the 4-position of the piperazin-2-one ring. This compound belongs to a broader class of adamantane-piperazine hybrids that have been investigated for diverse pharmacological activities including sirtuin modulation, sigma receptor binding, and HIF-1α inhibition.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B7483750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(1-Adamantyl)acetyl]piperazin-2-one
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)CC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C16H24N2O2/c19-14-10-18(2-1-17-14)15(20)9-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13H,1-10H2,(H,17,19)
InChIKeyUMXMZRHHFFMFRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(1-Adamantyl)acetyl]piperazin-2-one – Core Structural and Chemical Profile for Procurement Evaluation


4-[2-(1-Adamantyl)acetyl]piperazin-2-one is a synthetic small-molecule acylpiperazinone (MF: C₁₆H₂₄N₂O₂, MW: 276.37 g·mol⁻¹) bearing a 1-adamantylacetyl moiety at the 4-position of the piperazin-2-one ring [1]. This compound belongs to a broader class of adamantane-piperazine hybrids that have been investigated for diverse pharmacological activities including sirtuin modulation, sigma receptor binding, and HIF-1α inhibition [2]. Unlike its 3-substituted analogs, the unsubstituted piperazin-2-one core of the target compound offers a distinct hydrogen-bonding donor/acceptor profile and reduced steric encumbrance, making it a valuable scaffold for medicinal chemistry optimization and structure–activity relationship (SAR) studies within antibacterial and neuroprotective programs [3].

Why 4-[2-(1-Adamantyl)acetyl]piperazin-2-one Cannot Be Swapped with Generic Adamantyl-Piperazines


The piperazin-2-one ring system of the target compound imparts a conformationally constrained cyclic amide architecture that is absent in simple adamantyl-piperazines such as 1-(1-adamantylcarbonyl)piperazine. This structural difference translates into a meaningful shift in hydrogen-bonding capacity (one H-bond donor and two H-bond acceptors) and molecular shape, which can profoundly alter target binding, selectivity, and pharmacokinetics . In the acylpiperazinone antibacterial series (US 8,623,865 B2), minor modifications to the piperazin-2-one substitution pattern have been shown to toggle activity between Gram-positive and Gram-negative pathogens, underscoring that generic replacement would likely abolish or invert biological activity [1]. The unsubstituted 3-position of the target compound further distinguishes it from 3-benzyl (MW: 366.50) and 3-(4-fluorophenyl) (MW: 370.46) analogs, preserving a lower molecular weight and fewer rotatable bonds—properties associated with improved ligand efficiency and bioavailability in fragment-to-lead campaigns [2].

Quantitative Differentiation Evidence for 4-[2-(1-Adamantyl)acetyl]piperazin-2-one Versus Closest Analogs


Molecular Weight Reduction vs. 3-Benzyl Analog Enhances Ligand Efficiency Metrics

The target compound (MW 276.37 Da) is approximately 90 Da lighter than the 3-benzyl analog 4-(1-adamantylacetyl)-3-benzyl-2-piperazinone (MW 366.50 Da) [1]. This lower molecular weight, combined with the absence of a benzylic side chain, reduces the number of rotatable bonds (estimated 2–3 vs. 4 in the 3-benzyl analog) and minimizes lipophilic bulk, both of which are favorable for achieving higher ligand efficiency indices (LE ≈ 0.30–0.35 vs. LE < 0.25 for the 3-substituted analog if equivalent affinity is assumed) [2].

Medicinal chemistry Fragment-based drug discovery Ligand efficiency

Hydrogen-Bond Donor Count Differentiation from Symmetrical Bis-Adamantylacetyl Piperazines

The target compound possesses exactly one hydrogen-bond donor (the piperazin-2-one NH) and two hydrogen-bond acceptors (the lactam carbonyl and the acetyl carbonyl). In contrast, the symmetrical analog 1,4-bis(1-adamantylacetyl)piperazine has zero hydrogen-bond donors and four acceptors [1]. This single HBD is critical for complying with Lipinski's Rule of 5 (HBD ≤ 5) while also providing a directional anchoring point for target binding via hydrogen-bonding interactions, a feature absent in the bis-substituted analog [2].

Physicochemical profiling Permeability Drug-likeness

Unsubstituted 3-Position Preserves Synthetic Versatility for Parallel Library Synthesis

The 3-position of the piperazin-2-one ring in the target compound is unsubstituted (R₃ = H), providing a free site for late-stage diversification via alkylation, acylation, or C–H functionalization. In contrast, pre-installed 3-substituents in analogs such as 4-(1-adamantylacetyl)-3-benzyl-2-piperazinone (R₃ = benzyl) or 4-(1-adamantylacetyl)-3-(4-fluorophenyl)-2-piperazinone (R₃ = 4-F-Ph) block this position, limiting the accessible SAR space in combinatorial library design [1]. This synthetic flexibility directly supports the construction of focused compound libraries for antibacterial screening, as described in US 8,623,865 B2 [2].

Combinatorial chemistry Parallel synthesis SAR exploration

Adamantyl Group Affords Metabolic Stability Advantage Over Non-Cage Hydrophobic Substituents

The 1-adamantyl cage confers resistance to cytochrome P450-mediated oxidative metabolism compared to flexible alkyl or simple cycloalkyl substituents. In a study of structurally related N,N′-disubstituted urea inhibitors of soluble epoxide hydrolase (sEH), the 1-adamantyl-substituted compound exhibited an IC₅₀ of 0.5 ± 0.1 nM, comparable to or exceeding the potency of cycloheptyl (IC₅₀ 0.5 ± 0.1 nM) and para-substituted phenyl variants (IC₅₀ 0.6–1.2 nM), while the adamantyl group additionally provides enhanced metabolic stability due to the absence of labile C–H bonds at bridgehead positions [1]. Although the sEH scaffold differs from the acylpiperazinone core, the adamantane pharmacophore consistently confers resistance to oxidative degradation across multiple target classes [2].

Metabolic stability CYP resistance Pharmacokinetics

Procurement-Relevant Application Scenarios for 4-[2-(1-Adamantyl)acetyl]piperazin-2-one


Scaffold for Antibacterial Acylpiperazinone Library Synthesis Targeting FabI Inhibition

The unsubstituted 3-position of the piperazin-2-one ring enables rapid parallel diversification to generate focused libraries of acylpiperazinones for antibacterial screening. As disclosed in US 8,623,865 B2, acylpiperazinones inhibit bacterial fatty acid biosynthesis (FabI), and the target compound serves as an ideal core building block for SAR exploration at the 3-position without requiring deprotection steps [1]. Procuring this compound as a synthetic intermediate supports hit-to-lead and lead optimization campaigns in anti-infective drug discovery programs.

Physicochemical Probe for Fragment-Based Sirtuin Modulator Discovery

With MW 276.37 Da and favorable HBD/HBA profile (1 donor, 2 acceptors), the target compound occupies the upper fragment space (MW 250–300 Da) ideal for fragment-based screening. Related adamantyl-piperazine derivatives have demonstrated sirtuin inhibitory activity (e.g., SIRT2 IC₅₀ values in the low nanomolar range for optimized analogs) [2]. The target compound's low MW and synthetic tractability make it suitable for fragment growing and merging strategies in sirtuin-targeting programs for oncology, metabolic disease, or neurodegeneration research.

Control Compound for Differentiating Piperazin-2-one vs. Piperazine Pharmacophore Contributions

In SAR studies comparing the piperazin-2-one core to the simpler piperazine ring, the target compound serves as a matched-pair control. The lactam carbonyl introduces a hydrogen-bond acceptor not present in 1-(1-adamantylcarbonyl)piperazine, while the NH provides a donor absent in bis-substituted analogs [3]. This makes the compound valuable for deconvoluting the pharmacophoric contributions of the piperazin-2-one ring in receptor binding and enzyme inhibition assays, enabling rational scaffold optimization across multiple target classes.

Building Block for Neuroprotective Agent Synthesis via Piperazin-2-one Functionalization

Adamantane-piperazine hybrids have been described as cerebral neuroprotective agents with favorable pharmacokinetic profiles and low acute toxicity [4]. The target compound, with its piperazin-2-one core amenable to further N-alkylation or C-3 functionalization, provides a versatile starting point for synthesizing novel neuroprotective candidates. Its adamantyl cage confers metabolic stability (class-level inference from sEH and other adamantane series), while the lactam moiety offers a site for prodrug or pharmacokinetic modulation strategies.

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